molecular formula C21H14ClFN6 B13405623 Tpl2-IN-I

Tpl2-IN-I

Número de catálogo: B13405623
Peso molecular: 404.8 g/mol
Clave InChI: CUIQYXHABOOZFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tpl2-IN-I involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Tpl2-IN-I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against Tpl2 kinase. These derivatives are further evaluated for their biological activity and potential therapeutic applications .

Actividad Biológica

Tpl2-IN-I is a selective inhibitor of the Tumor Progression Locus 2 (TPL2) kinase, which plays a significant role in various inflammatory and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of TPL2 Kinase

TPL2 (also known as MAP3K8) is a serine/threonine kinase that serves as a central regulator in various signaling pathways involved in inflammation and immune responses. It is implicated in the activation of mitogen-activated protein kinases (MAPKs) and the production of pro-inflammatory cytokines, making it a critical target for therapeutic interventions in inflammatory diseases.

This compound exerts its biological effects primarily through the inhibition of TPL2 kinase activity. By blocking this activity, this compound can modulate several downstream signaling pathways:

  • Cytokine Production : Inhibition of TPL2 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ. This has been demonstrated in various models, including murine models of neuroinflammation and viral infections .
  • Microglial Activation : In neuroinflammatory models, this compound has shown to reduce microglial activation and subsequent neuronal death by decreasing inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production .
  • Immune Cell Recruitment : TPL2 influences the recruitment of inflammatory cells to sites of infection or injury. Inhibition leads to reduced infiltration of monocytes and neutrophils, thereby tempering excessive inflammatory responses .

Case Studies

  • Neuroinflammation Model :
    • In a study examining TPL2's role in neurodegeneration, this compound treatment resulted in significant reductions in activated microglia and pro-inflammatory cytokine levels. This was associated with improved outcomes in behavioral tests and reduced synapse loss in tauopathy models .
  • Influenza Infection :
    • Research indicated that this compound could mitigate hypercytokinemia during influenza infection by constraining interferon production and chemokine release. Mice treated with this compound displayed lower levels of inflammatory monocyte infiltration compared to controls .
  • Intestinal Inflammation :
    • In models of Clostridium difficile infection, inhibition of TPL2 was shown to decrease TNF production by macrophages, suggesting that this compound could be beneficial in managing intestinal inflammatory diseases .

Data Tables

StudyModelKey FindingsReference
NeuroinflammationTauopathy ModelReduced microglial activation and improved behavioral outcomes
Viral InfectionInfluenzaDecreased hypercytokinemia and inflammatory cell recruitment
Intestinal InflammationClostridium difficileLower TNF production by macrophages

Propiedades

Fórmula molecular

C21H14ClFN6

Peso molecular

404.8 g/mol

Nombre IUPAC

4-(3-chloro-4-fluoroanilino)-6-[methyl(pyridin-3-yl)amino]-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28)

Clave InChI

CUIQYXHABOOZFA-UHFFFAOYSA-N

SMILES canónico

CN(C1=CN=CC=C1)C2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.